2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O5/c17-11-8-9(20(21)22)3-4-10(11)12-5-6-14(24-12)16-19-18-15(25-16)13-2-1-7-23-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUVZBVEVIUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbohydrazide
The preparation begins with esterification of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid (I ) using thionyl chloride in methanol, yielding methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate (II ). Subsequent hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 6 h) generates the carbohydrazide intermediate (III ) in 78–85% yield.
Critical parameters :
Cyclocondensation with Furan-2-carboxylic Acid
Equimolar quantities of III and furan-2-carboxylic acid (IV ) undergo cyclodehydration in phosphorus oxychloride (5 mL/mmol) at 110°C for 8–10 hours. The reaction proceeds via diacylhydrazine formation, followed by POCl3-mediated elimination of water (Figure 1).
Optimization insights :
- Temperature : Reactions below 100°C result in incomplete cyclization (yields <45%).
- Solvent : Neat POCl3 outperforms diluted systems by enhancing electrophilic activation of the carbonyl groups.
- Workup : Quenching the reaction mixture onto crushed ice followed by sodium bicarbonate neutralization (pH 7–8) precipitates the crude product. Recrystallization from ethanol:water (3:1) affords pure oxadiazole (62–68% yield).
Table 1. Cyclodehydration Conditions and Yields
| Parameter | Value Range | Optimal Value | Yield Impact |
|---|---|---|---|
| POCl3 Volume (mL/mmol) | 3–7 | 5 | Maximizes yield at 5 mL |
| Reaction Time (h) | 6–12 | 8 | >10 h increases decomposition |
| Temperature (°C) | 90–120 | 110 | <100°C slows kinetics |
| Hydrazide Purity | 85–95% | >90% | Lower purity reduces yield by 15–20% |
Microwave-Assisted Cyclization Pathway
Hydrazone Intermediate Formation
Alternative routes employ microwave irradiation to accelerate the cyclization step. Furan-2-carbohydrazide (V ) reacts with 2-chloro-4-nitrobenzaldehyde (VI ) in acetic acid (5 mol%) to form the hydrazone (VII ) within 20 minutes (MW, 300 W, 80°C).
Oxidative Cyclization
Hydrazone VII undergoes oxidative ring closure using iodine (1.2 equiv.) and mercury(II) oxide (0.5 equiv.) in dimethylformamide under microwave irradiation (100°C, 15 min). This method bypasses the need for POCl3, achieving 58–63% isolated yield (Figure 2).
Advantages over conventional heating :
- Time reduction : 15 minutes vs. 8 hours.
- Byproduct suppression : Lower formation of chlorinated side products.
- Solvent flexibility : DMF stabilizes intermediates without competing reactions.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 372 [M+H]⁺ correlates with molecular formula C₁₆H₈ClN₃O₅.
- Fragmentation pattern includes loss of NO₂ (46 amu) and furan rings (68 amu).
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency and Practical Considerations
| Parameter | POCl3 Cyclodehydration | Microwave Cyclization |
|---|---|---|
| Reaction Time | 8–10 h | 35 min total |
| Yield | 62–68% | 58–63% |
| Byproduct Formation | 12–15% | 8–10% |
| Scalability | Batch (100 g scale) | Limited to 10 g |
| Safety | Corrosive reagents | Lower toxicity |
Challenges and Optimization Opportunities
Nitro Group Stability
The electron-withdrawing nitro group increases susceptibility to reduction under prolonged heating. Strategies include:
Furan Ring Oxidation
Furan moieties undergo partial oxidation to maleic anhydride derivatives above 120°C. Mitigation involves:
- Radical scavengers : Addition of 0.1 equiv. BHT (butylated hydroxytoluene).
- Solvent selection : Tetrahydrofuran minimizes oxidation vs. DMF.
Chemical Reactions Analysis
2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. Specifically:
- Antibacterial Effects : Studies indicate that compounds similar to 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole show antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
- Antifungal Activity : The compound has also shown antifungal properties against various fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Recent studies highlight the compound's potential in cancer therapy:
- Mechanism of Action : The nitro group can be reduced to form reactive intermediates that induce apoptosis in cancer cells. For instance, studies on MCF-7 breast cancer cells have shown increased expression of p53 and activation of caspase pathways upon treatment with related oxadiazole derivatives.
- Cytotoxicity : In vitro evaluations reveal that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 and HeLa cells), with IC50 values indicating promising anticancer activity.
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Low MIC values |
| Antifungal | Various fungal strains | Broad-spectrum activity |
| Anticancer | MCF-7, HeLa cells | Induction of apoptosis |
Industrial Applications
Beyond its pharmacological potential, this compound is being explored for use in various industrial applications:
- Material Science : It serves as a building block for synthesizing new materials with specific properties.
- Coatings and Polymers : Its unique chemical structure allows it to be incorporated into coatings that require enhanced durability or specific functional characteristics.
Mechanism of Action
The mechanism of action of 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. The chloro group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Modifications
- Chlorophenyl and Nitrophenyl Groups :
- 2-[5-(4-Chloranyl-2-nitro-phenyl)-2-methyl-furan-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole () differs only in the nitro and chloro substituent positions (4-chloro-2-nitro vs. 2-chloro-4-nitro). Steric and electronic effects from substituent positioning can drastically alter reactivity and biological interactions .
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) () lacks the furan bridge but retains electron-withdrawing groups, showing potent anticonvulsant activity .
Functional Group Additions
Physical Properties
| Compound | Melting Point (°C) | Purity (%) | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | – | 2-Cl, 4-NO₂ phenyl, furan bridges |
| I8 (Thiadiazole analog) | 145–146 | – | 2-Cl phenyl, thiadiazole core |
| XIV (Oxadiazole with NO₂/Cl) | Not reported | – | 4-NO₂, 4-Cl phenyl |
| 19i (Oxetan-3-yloxy derivative) | Not reported | 98 | Oxetane, butanoic acid |
Antifungal and Antibacterial Activity
- Thiadiazole derivatives like I8–I13 () show moderate to high fungicidal activity, attributed to the chloro and nitro groups’ electron-withdrawing effects .
- The target compound’s furan-oxadiazole framework may enhance membrane permeability, similar to 2-(benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile (), which exhibits robust antifungal properties .
Central Nervous System (CNS) Activity
Antiparasitic Potential
- Pyrazole-oxadiazole hybrids () inhibit malarial schizont maturation, indicating that furan-linked oxadiazoles could be optimized for antiparasitic applications .
Biological Activity
2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.74 g/mol. The structure features a furan ring and an oxadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects:
1. Antimicrobial Activity
Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that compounds similar to this compound possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
- Antifungal Activity : The compound has also demonstrated antifungal properties against various fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .
2. Anticancer Activity
Recent studies highlight the compound's potential in cancer therapy:
- Mechanism of Action : The nitro group in the structure can be reduced to form reactive intermediates that induce apoptosis in cancer cells. For example, studies on MCF-7 breast cancer cells showed increased expression of p53 and activation of caspase pathways upon treatment with oxadiazole derivatives .
- Cytotoxicity : In vitro evaluations have revealed that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating promising anticancer activity .
Case Studies and Research Findings
Several studies have explored the biological activities of related oxadiazole compounds:
| Study | Compound | Activity | IC50/MIC Values |
|---|---|---|---|
| 17a | Anticancer (MCF-7) | 0.65 µM | |
| 22a | Antibacterial (S. aureus) | 1.56 µg/mL | |
| 16a | Anticancer (SK-MEL-2) | Not specified |
These findings underscore the potential of oxadiazole derivatives as a new class of therapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Groups : This process generates reactive species that can interact with cellular macromolecules.
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Through modulation of apoptotic pathways via p53 activation and caspase cleavage.
Q & A
Q. What are the standard synthetic routes for preparing 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole?
The synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid hydrazide. A common method includes:
- Step 1 : Condensation of furan-2-carboxylic acid hydrazide with carbon disulfide under acidic conditions to form a thiosemicarbazide intermediate.
- Step 2 : Cyclization via thermal or microwave-assisted methods to form the 1,3,4-oxadiazole core.
- Step 3 : Functionalization with 2-chloro-4-nitrophenyl and furan-2-yl groups using Suzuki coupling or nucleophilic aromatic substitution, depending on substituent reactivity .
Key Validation : Monitor reaction progress via TLC and confirm final structure using HRMS and NMR .
Q. How is the compound characterized to confirm its structural integrity?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and aromatic proton environments.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., nitro groups at ~1520 cm, oxadiazole C=N at ~1600 cm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., molecular ion peak matching C _8 _3 _5 $).
- Elemental Analysis (CHN) : Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC determination.
- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays.
Note : Compare results with structurally similar oxadiazoles (e.g., 5-(substituted phenyl)-1,3,4-oxadiazoles showing antitumor activity) .
Advanced Research Questions
Q. How can synthesis yields be optimized for the oxadiazole core under varying conditions?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) while improving yield by 20–30% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility of nitro-substituted intermediates .
Data Analysis : Track by HPLC to quantify intermediates and optimize stoichiometric ratios .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect bioactivity?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -NO, -Cl) : Enhance anticancer activity by increasing electrophilicity and DNA intercalation potential.
- Furan Ring Orientation : Ortho-substituted furans may improve membrane permeability vs. para-substituted analogs.
- Methodology : Synthesize derivatives (e.g., replacing nitro with -CF) and compare bioactivity via dose-response assays .
Q. How to resolve contradictions in reported biological activity data for similar oxadiazoles?
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities skewing results.
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration in MTT assays).
- Structural Analog Comparison : Cross-reference with compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole, which shows consistent antimicrobial trends .
Q. What computational methods support the design of derivatives with enhanced target binding?
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR for anticancer activity).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with IC values.
- ADMET Prediction : SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .
Q. How to analyze reaction intermediates when traditional spectroscopic methods fail?
- X-ray Crystallography : Resolve ambiguous structures (e.g., oxadiazoline vs. oxadiazole tautomers) .
- LC-MS/MS : Identify transient intermediates with high sensitivity.
- In Situ IR : Monitor real-time reaction progress for unstable species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
